molecular formula C18H22O3 B098285 Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy- CAS No. 17736-14-0

Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-

Cat. No. B098285
CAS RN: 17736-14-0
M. Wt: 286.4 g/mol
InChI Key: QLSNMFRUPMBKHW-XHHISWJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-, also known as 3,12-dihydroxyestra-1,3,5(10)-trien-17-one (DHET), is a synthetic steroid hormone that has been used in scientific research. DHET is a derivative of estradiol, which is a natural hormone in the body. DHET has been studied for its potential therapeutic applications in various medical conditions.

Mechanism Of Action

DHET exerts its effects by binding to estrogen receptors (ERs) in the body. DHET has a higher affinity for ER-beta than ER-alpha. DHET can also modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways.

Biochemical And Physiological Effects

DHET has been shown to have various biochemical and physiological effects in the body. DHET can regulate gene expression by binding to ERs and modulating the activity of transcription factors. DHET can also modulate the activity of enzymes, such as aromatase, which is involved in the synthesis of estrogen. DHET can also affect the levels of various hormones, such as testosterone and cortisol.

Advantages And Limitations For Lab Experiments

DHET has several advantages for lab experiments. DHET is a synthetic compound that can be easily synthesized and purified. DHET has a high affinity for ER-beta, which makes it a useful tool for studying the role of ER-beta in various biological processes. DHET also has limitations for lab experiments. DHET can have off-target effects on other signaling pathways, which can complicate the interpretation of the results. DHET can also have different effects in different cell types and tissues, which can make it challenging to extrapolate the results to the whole body.

Future Directions

There are several future directions for research on DHET. One direction is to investigate the potential therapeutic applications of DHET in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. Another direction is to study the molecular mechanisms underlying the effects of DHET on ERs and other signaling pathways. Further research is also needed to determine the optimal dose and duration of DHET treatment for different medical conditions. Finally, more studies are needed to investigate the safety and potential side effects of DHET in humans.

Synthesis Methods

DHET can be synthesized by the reaction of estrone with a reducing agent, such as sodium borohydride, followed by oxidation with a mild oxidizing agent, such as Jones reagent. The yield of DHET synthesis can be improved by using different reaction conditions and solvents.

Scientific Research Applications

DHET has been used in scientific research for its potential therapeutic applications in various medical conditions, such as cancer, cardiovascular diseases, and osteoporosis. DHET has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. DHET has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, DHET has been shown to have bone-protective effects by promoting osteoblast differentiation and inhibiting osteoclast differentiation.

properties

CAS RN

17736-14-0

Product Name

Estra-1,3,5(10)-trien-17-one, 3,12beta-dihydroxy-

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(8R,9S,12R,13R,14S)-3,12-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18+/m1/s1

InChI Key

QLSNMFRUPMBKHW-XHHISWJOSA-N

Isomeric SMILES

C[C@]12[C@@H](CCC1=O)[C@@H]3CCC4=C([C@H]3C[C@H]2O)C=CC(=C4)O

SMILES

CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O

Canonical SMILES

CC12C(CCC1=O)C3CCC4=C(C3CC2O)C=CC(=C4)O

synonyms

3,12β-Dihydroxy-1,3,5(10)-estratrien-17-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.